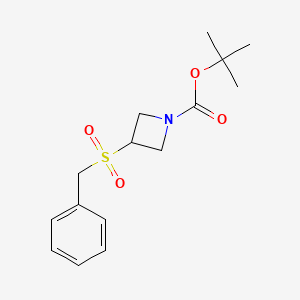

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

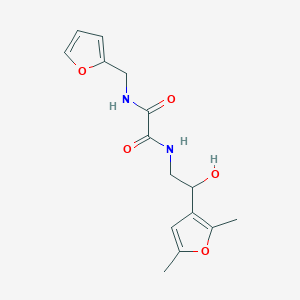

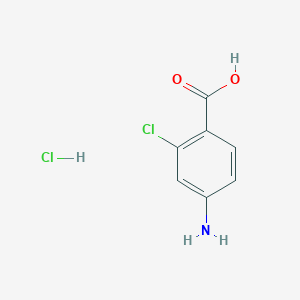

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the 1,3,4-oxadiazole ring, which is a common feature in various pharmacologically active compounds. The structure suggests that it could be synthesized through the condensation of 5-oxopyrrolidine-3-carboxylic acids with benzamidoximes, as indicated by the synthesis of related compounds .

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, followed by reaction with benzamidoximes . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis process is likely to be confirmed by IR, 1H NMR, and mass spectrometry techniques.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, particularly those containing the 1,3,4-oxadiazole ring, is often confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry . Additionally, the presence of the 1,3,4-oxadiazole ring in the compound suggests that it may exhibit interesting electronic properties, as similar structures have been studied using Density Functional Theory calculations to rationalize their optical data .

Chemical Reactions Analysis

Benzamide derivatives containing the 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, they can be synthesized through reactions involving cyanomethyl-1,3,4-oxadiazole intermediates and electrophilic reagents . The compound may also undergo reactions typical of benzamides and oxadiazoles, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

Compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide, particularly those with 1,3,4-oxadiazole rings, have been evaluated for their antioxidant activity . They have shown excellent antioxidant properties and protection against DNA damage, suggesting that the compound may also possess similar properties. The physical properties, such as solubility and crystallinity, can be influenced by the presence of the oxadiazole ring, as seen in compounds that exhibit aggregation-enhanced emission and multi-stimuli-responsive properties .

Scientific Research Applications

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives are known for their diverse biological activities, which have been the subject of significant scientific interest. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties among others.

Coumarin Derivatives : Studies have shown that coumarin derivatives exhibit a wide range of pharmacological activities, including anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. These effects are attributed to the structural variations in the coumarin nucleus, which affect their interaction with various biological targets (Jalhan et al., 2017).

Oxadiazole Derivatives : Oxadiazole, particularly the 1,3,4-oxadiazole moiety, is notable for its potential in binding with different enzymes and receptors, facilitating an array of bioactivities. Research has highlighted the therapeutic value of 1,3,4-oxadiazole-based compounds across a spectrum of medicinal chemistry, including their role in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antiviral therapies. These compounds are valued for their high therapeutic potency and contribution to the development of new medicinal agents (Verma et al., 2019).

properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-5-7-14(8-6-13)11-17-23-24-21(29-17)22-20(28)15-3-2-4-16(12-15)25-18(26)9-10-19(25)27/h2-8,12H,9-11H2,1H3,(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCVFRXPYLFGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)